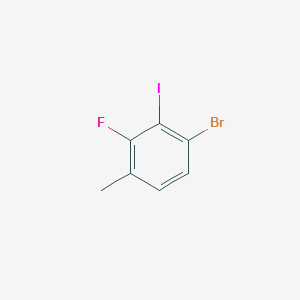

4-Bromo-2-fluoro-3-iodotoluene

Description

Contextual Significance of Polyhalogenated Toluene (B28343) Derivatives in Contemporary Organic Chemistry

Polyhalogenated toluene derivatives are crucial building blocks and intermediates in modern organic synthesis. The presence of multiple halogen atoms provides several strategic advantages. Each carbon-halogen bond can serve as a potential reaction site, allowing for selective functionalization through various reactions, most notably metal-catalyzed cross-coupling reactions. nih.gov This enables the construction of complex molecular architectures that are often found in pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.com

The diverse reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for sequential and site-selective reactions, making polyhalogenated toluenes versatile platforms for creating a wide array of derivatives. researchgate.net For instance, the more reactive carbon-iodine bond can be selectively coupled, leaving the bromo and fluoro groups intact for subsequent transformations. dtu.dk This strategic approach is fundamental in the synthesis of highly substituted aromatic compounds. nih.gov Furthermore, the introduction of halogens can significantly alter the biological activity and physical properties of molecules, a feature that is extensively exploited in medicinal chemistry and materials science. cymitquimica.com

Retrospective Analysis of Research Trends in Dihaloiodotoluene Chemistry and Analogues

Historically, research on halogenated aromatics was foundational to the development of electrophilic aromatic substitution chemistry in the mid-20th century. The initial focus was on understanding the directing effects of substituents and developing methods for the controlled introduction of halogens onto aromatic rings.

In recent decades, research trends in the chemistry of dihaloiodotoluenes and their analogues have been driven by the advent of powerful synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netresearchgate.net These methods have revolutionized the way chemists approach the synthesis of complex molecules, with polyhalogenated aromatics serving as key starting materials. The ability to selectively functionalize different carbon-halogen bonds has been a major area of investigation. nih.gov

Current research continues to focus on several key areas:

Development of more efficient and selective catalysts: The search for catalysts that can operate under milder conditions and tolerate a wider range of functional groups is ongoing. This includes exploring catalysts based on metals other than palladium, such as iron and copper. dtu.dkresearchgate.net

Green Chemistry: There is a growing emphasis on developing more environmentally benign synthetic routes. This includes the use of greener solvents, reducing waste, and improving atom economy in the synthesis and functionalization of halogenated compounds. bhumipublishing.com

Novel Applications: Researchers are continuously exploring new applications for polyhalogenated compounds in areas such as organic electronics, polymer science, and as probes for studying biological systems. cymitquimica.com

C-H Functionalization: A more recent trend involves the direct functionalization of C-H bonds, which offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Implications of Halogen Substitution Patterns on Reactivity Profiles within the 4-Bromo-2-fluoro-3-iodotoluene Framework

The specific arrangement of the bromine, fluorine, and iodine atoms, along with the methyl group, on the toluene ring of this compound has profound implications for its chemical reactivity. The reactivity of the aromatic ring and the individual carbon-halogen bonds are governed by a combination of inductive and resonance effects, as well as steric hindrance. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution: Halogens are generally considered deactivating groups for electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect. libretexts.orglibretexts.org However, they are also ortho-, para-directing because of their ability to donate electron density through resonance, which stabilizes the carbocation intermediate at these positions. libretexts.org In this compound, the positions open for electrophilic attack are C5 and C6. The directing effects of the four substituents would collectively influence the regioselectivity of such reactions. The methyl group is an activating, ortho-, para-director. rafflesuniversity.edu.in The halogens, while deactivating, will also direct ortho and para. The interplay of these electronic effects, along with steric hindrance from the bulky iodine and bromine atoms, will determine the ultimate site of substitution.

Nucleophilic Aromatic Substitution: While less common for simple aryl halides, nucleophilic aromatic substitution (SNAr) can occur, particularly when the ring is activated by strong electron-withdrawing groups. nih.gov In the case of this compound, the fluorine atom is the most likely site for nucleophilic attack due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.

Metal-Catalyzed Cross-Coupling Reactions: This is arguably the most important area of reactivity for this compound. The different carbon-halogen bonds exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions, generally following the order C-I > C-Br > C-Cl >> C-F. researchgate.net This differential reactivity allows for selective functionalization. For example, a Suzuki-Miyaura coupling would likely occur first at the C-I bond, followed by the C-Br bond under more forcing conditions. The C-F bond is typically unreactive under standard cross-coupling conditions.

Directed Ortho-Lithiation: The presence of halogen atoms can also influence directed ortho-lithiation reactions. While bromine and iodine can undergo halogen-metal exchange, fluorine and chlorine are generally poor at this and can instead direct lithiation to an adjacent position. uwindsor.ca The specific substitution pattern in this compound would present a complex scenario for such reactions, with competition between halogen-metal exchange and directed lithiation.

Below is a table summarizing the key properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅BrFI |

| Molecular Weight | 314.92 g/mol |

| CAS Number | 886762-55-6 |

| Appearance | Not specified, likely a solid or liquid |

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFI |

|---|---|

Molecular Weight |

314.92 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-iodo-4-methylbenzene |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |

InChI Key |

UYLKDIAKQIZLOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Iodotoluene

Strategic Design of Halogenated Precursor Synthesis Pathways

The creation of intricately substituted molecules such as 4-bromo-2-fluoro-3-iodotoluene hinges on a meticulously planned synthetic route. The order of introduction of the bromine, fluorine, and iodine atoms, along with the methyl group, is critical to achieving the desired substitution pattern. The directing effects of the substituents already present on the aromatic ring heavily influence the position of subsequent additions.

A retrospective analysis, or retrosynthesis, is a powerful tool for devising a viable pathway. One possible strategy involves starting with a simpler, commercially available toluene (B28343) derivative and sequentially introducing the halogens. For instance, one might begin with 2-fluorotoluene (B1218778) and then consider the directing effects of the fluorine and methyl groups to plan the subsequent bromination and iodination steps. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined influence must be carefully considered to achieve the desired 4-bromo and 3-iodo substitution.

The design of these pathways also takes into account the potential for rearrangement or side reactions, and the choice of protective groups if necessary to block certain reactive sites temporarily. The ultimate goal is to devise a convergent and efficient synthesis that maximizes the yield of the target molecule while minimizing purification challenges. The development of such pathways is crucial for accessing complex halogenated compounds for various applications. mdpi.comresearchgate.netdtu.dk

Regioselective Halogenation Approaches for Aromatic Systems

Achieving the specific substitution pattern of this compound relies on highly regioselective halogenation reactions. The challenge lies in introducing each halogen at its designated position without forming unwanted isomers. Several powerful techniques have been developed to control the regioselectivity of aromatic halogenation.

Electrophilic Aromatic Halogenation Techniques for Bromine, Fluorine, and Iodine Introduction

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogens onto an aromatic ring. fiveable.me The reactivity of the aromatic ring and the nature of the halogenating agent are key factors in these reactions.

Bromination and Iodination: Bromine and iodine can be introduced using electrophilic substitution reactions. libretexts.orgbyjus.com For bromination, molecular bromine (Br₂) is often used in conjunction with a Lewis acid catalyst like iron(III) bromide (FeBr₃). fiveable.me This generates a more potent electrophile that can attack the electron-rich aromatic ring. fiveable.memasterorganicchemistry.com Similarly, iodination can be achieved with molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide to generate the electrophilic iodine species. libretexts.orgmasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the substituents already on the ring. researchgate.nettandfonline.com

Fluorination: Direct fluorination of aromatic compounds with fluorine gas (F₂) is often too vigorous and difficult to control. libretexts.org Therefore, milder and more selective fluorinating agents are typically employed. Reagents like Selectfluor (F-TEDA-BF₄) provide a source of electrophilic fluorine ("F⁺") and allow for more controlled monofluorination of aromatic rings. libretexts.orguomustansiriyah.edu.iq

The sequence of these halogenations is critical. For example, starting with 2-fluorotoluene, the fluorine atom and the methyl group would direct incoming electrophiles. Careful consideration of these directing effects is necessary to install the bromine and iodine atoms at the correct positions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Incorporation

While electrophilic substitution is common for electron-rich or neutral aromatic rings, nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for rings bearing strong electron-withdrawing groups. wikipedia.orgacs.org In an SNAr reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. wikipedia.org

For the synthesis of this compound, an SNAr reaction could potentially be used to introduce one of the halogen atoms if a suitable precursor with a good leaving group and activating electron-withdrawing groups is available. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. wikipedia.org

While perhaps less direct for this specific target, SNAr remains a valuable tool in the broader context of synthesizing highly substituted aromatic compounds. grafiati.comsemanticscholar.org

Directed Ortho Metalation (DoM) and Related Organometallic Routes for Position-Specific Halogenation

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision. wikipedia.org

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgnih.gov For a toluene-based system, a strategically placed DMG could be used to direct lithiation and subsequent halogenation to a specific position that might be difficult to access through conventional electrophilic substitution. For instance, if a suitable directing group were present at the 2-position of a toluene derivative, it could facilitate the introduction of a halogen at the 3-position. This level of control is often crucial for the synthesis of complex polysubstituted aromatics. imperial.ac.uk

Cross-Coupling Reactions in the Construction of Halogenated Toluene Scaffolds

Cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like palladium, allow for the coupling of two different molecular fragments.

Suzuki-Miyaura Coupling and Variants for Carbon-Carbon Bond Formation with Halogenated Synthons

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.comacs.org This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govresearchgate.net

In the context of synthesizing substituted toluenes, the Suzuki-Miyaura coupling could be employed to introduce the methyl group or even build the aromatic ring itself. For example, a dihalogenated aromatic precursor could be selectively coupled with methylboronic acid. Alternatively, a halogenated toluene derivative could be coupled with another arylboronic acid to construct more complex biaryl structures. The chemoselectivity of the coupling can often be controlled, for instance, by coupling at an iodo- or bromo-substituted position while leaving a chloro-substituent intact. acs.orgrsc.org

The strategic application of the Suzuki-Miyaura coupling can significantly shorten synthetic routes and provide access to a diverse array of halogenated toluene derivatives.

Below is a table summarizing the synthetic methodologies discussed:

| Methodology | Description | Key Reagents/Conditions | Application |

| Electrophilic Aromatic Halogenation | Introduction of halogens via electrophilic attack on the aromatic ring. | Br₂/FeBr₃ (Bromination), I₂/oxidizing agent (Iodination), Selectfluor (Fluorination) | Direct introduction of bromine, iodine, and fluorine onto the toluene ring. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. | Strong nucleophile, electron-withdrawing groups on the ring. | Potential introduction of a halogen by displacing another halide. |

| Directed Ortho Metalation (DoM) | Regioselective deprotonation and subsequent electrophilic quench directed by a functional group. | Organolithium reagent, directing group (e.g., amide, carbamate), electrophilic halogen source. | Precise, position-specific introduction of a halogen atom. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. | Palladium catalyst, base, organoboron reagent, organic halide. | Formation of carbon-carbon bonds, e.g., introduction of the methyl group or construction of the aromatic scaffold. |

Sonogashira, Heck, and Stille Reactions for Aryl Halide Functionalization

The functionalization of this compound heavily relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Stille reactions. grafiati.comscirp.org The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) is the cornerstone of these selective transformations. The C-I bond, being the weakest, is the most susceptible to oxidative addition to a palladium(0) catalyst, allowing for precise chemical modifications at the C-3 position. researchgate.netacs.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org In the case of this compound, the reaction would selectively occur at the C-3 position, coupling an alkyne to the aromatic ring while leaving the bromo and fluoro substituents intact. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgresearchgate.net The mild reaction conditions make it suitable for the synthesis of complex molecules. wikipedia.org Studies on polyhalogenated benzenes have shown that steric hindrance from bulky alkynes can influence the reaction's outcome. acs.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. As with the Sonogashira reaction, the high reactivity of the C-I bond in this compound would direct the coupling to the C-3 position. This allows for the introduction of a vinyl group, a valuable synthetic handle for further transformations.

Stille Reaction: This reaction involves the coupling of the aryl halide with an organostannane reagent. The Stille reaction is known for its tolerance of a wide variety of functional groups. For this compound, a Stille coupling would selectively replace the iodine atom with the organic group from the organostannane, providing a versatile method for introducing alkyl, vinyl, or aryl substituents.

The chemoselectivity of these reactions is a powerful tool. For instance, after a Sonogashira coupling at the C-3 position, the remaining C-Br bond at the C-4 position can be targeted for a subsequent cross-coupling reaction under more forcing conditions, enabling a stepwise and controlled diversification of the molecular scaffold.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Achieving high yield and selectivity in the synthesis and subsequent functionalization of this compound is paramount. Optimization of reaction parameters such as catalyst, ligand, base, and solvent is critical.

Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligands significantly impacts reaction efficiency. For sterically hindered or electronically challenging substrates, specialized ligands like BrettPhos have been developed to improve cross-coupling outcomes. mit.edu For instance, in challenging C-N cross-coupling reactions, extensive screening of ligands and bases is often necessary to find optimal conditions for substrates with various electronic properties. mit.edu Similarly, nickel-catalyzed cross-electrophile coupling reactions have shown high C-I selectivity in bromo(iodo)arenes, offering an alternative to palladium. researchgate.net

Solvent and Base Effects: The reaction medium and base used can dramatically influence the reaction rate and yield. In Sonogashira couplings, the reaction can be performed in aqueous media with a mild base, which is advantageous for complex molecule synthesis. wikipedia.org Flow chemistry approaches, which allow for precise control over reaction time and temperature, have been shown to improve yields and reduce byproducts in Suzuki and Heck reactions. acs.org

Illustrative Optimization Data: While specific optimization data for this compound is not readily available in public literature, we can infer potential optimization strategies from related polyhalogenated compounds. The following table illustrates how reaction conditions might be varied to optimize the yield of a hypothetical Suzuki coupling on a bromo-iodo-aromatic substrate.

Table 1: Hypothetical Optimization of a Suzuki Coupling Reaction

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 3 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |

| 4 | Pd/C (5) | None | NaHCO₃ | Ethanol/H₂O | 80 | 78 |

This interactive table demonstrates that a systematic variation of catalyst, ligand, base, and solvent is crucial for maximizing the yield of the desired product.

Green Chemistry Principles and Sustainable Approaches in Polyhalogenated Aromatic Synthesis

The synthesis of polyhalogenated aromatics traditionally involves hazardous reagents and solvents. scirp.org Modern synthetic chemistry is increasingly focused on adopting green chemistry principles to minimize environmental impact. imist.maroyalsocietypublishing.org

Atom Economy and Safer Reagents: A key principle of green chemistry is maximizing atom economy. imist.ma This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. For halogenation steps, traditional methods using elemental bromine or chlorine are hazardous and have low atom efficiency. scirp.org Greener alternatives include using hydrogen peroxide with alkali metal halides in aqueous micellar media or employing electrochemical methods with ammonium (B1175870) halides as the halogen source. scirp.orgresearchgate.net These methods avoid harsh reagents and improve safety and environmental performance. researchgate.net

Solvent Selection: Solvents are a major source of waste and pollution in chemical processes. royalsocietypublishing.org The ideal green solvent is non-toxic, biodegradable, and recyclable. royalsocietypublishing.org Water is an excellent choice, but the low solubility of many organic compounds can be a limitation. scirp.org To overcome this, surfactants can be used to create micellar media, or reactions can be run in alternative green solvents like ionic liquids or polyethylene (B3416737) glycols (PEGs). scirp.orgroyalsocietypublishing.org The development of ligand-free catalyst systems that can operate in water, such as Pd/C, is also a significant step towards more sustainable cross-coupling reactions. scirp.org

Energy Efficiency and Catalysis: Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to drive a reaction. royalsocietypublishing.org Performing reactions at ambient temperature and pressure, when possible, reduces energy consumption. imist.ma Microwave-assisted and photochemical reactions are also being explored as energy-efficient alternatives. royalsocietypublishing.org The use of flow reactors not only improves reaction control and yield but can also lead to more energy-efficient processes. acs.org

By integrating these green chemistry principles, the synthesis of complex molecules like this compound can be made more sustainable, safer, and more efficient.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Fluoro 3 Iodotoluene

Detailed Reaction Mechanisms for Halogen Exchange Processes (e.g., Finkelstein-type, Metal-Mediated)

Halogen exchange reactions, which involve the replacement of one halogen atom with another, are of significant importance for modifying the reactivity of aryl halides. frontiersin.orgresearchgate.netnih.govnih.gov In the context of 4-Bromo-2-fluoro-3-iodotoluene, both Finkelstein-type and metal-mediated halogen exchange processes can be envisioned, each with distinct mechanistic features.

Finkelstein-type Reactions: The classic Finkelstein reaction involves the treatment of an alkyl halide with an alkali metal halide, driving the equilibrium towards the product by taking advantage of differential solubilities of the halide salts. organic-chemistry.orgwikipedia.orgbyjus.comdoubtnut.com For aromatic systems, this reaction is generally less facile. wikipedia.org However, in a molecule like this compound, the relative reactivity of the C-I and C-Br bonds towards a nucleophilic halide (e.g., chloride or fluoride) would be explored. The mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway. Given the typical leaving group ability in SNAr reactions (I > Br > Cl > F), the iodine atom would be the most susceptible to replacement. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide. wikipedia.org The insolubility of the resulting sodium iodide or bromide can help drive the reaction to completion. wikipedia.orgechemi.com

Metal-Mediated Halogen Exchange: Metal catalysts, particularly those based on copper and nickel, can facilitate halogen exchange reactions in aryl halides that are otherwise unreactive. frontiersin.orgresearchgate.netnih.govnih.govrsc.org These reactions often proceed through a catalytic cycle involving oxidative addition, potential transmetalation-like steps (halide exchange on the metal center), and reductive elimination. For this compound, a copper(I) or nickel(0) catalyst could be employed. For instance, a Cu(I) catalyst could facilitate the exchange of the bromine or iodine atom with another halide from a copper or alkali metal salt. wikipedia.org The mechanism for a nickel-catalyzed process would likely involve the oxidative addition of the C-I or C-Br bond to a Ni(0) complex, followed by halide exchange and reductive elimination. The regioselectivity of these metal-mediated exchanges would be influenced by the relative bond dissociation energies of the C-I and C-Br bonds and the steric environment around each halogen.

| Feature | Finkelstein-type Reaction | Metal-Mediated Halogen Exchange |

| Catalyst | Typically uncatalyzed, relies on solubility differences wikipedia.org | Transition metal catalyst (e.g., Cu, Ni) required rsc.org |

| Mechanism | SNAr (addition-elimination) wikipedia.org | Oxidative addition-reductive elimination cycle nih.gov |

| Reactivity Order | I > Br > Cl > F (leaving group ability) | Dependent on C-X bond strength and catalyst |

| Driving Force | Precipitation of insoluble metal halide wikipedia.org | Favorable thermodynamics of the catalytic cycle |

| Substrate Scope | Generally limited in aromatic systems without activation wikipedia.org | Broader scope, including unactivated aryl halides researchgate.netnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways at Differentiated Halogenated Sites

The presence of three different halogens on the aromatic ring of this compound provides a unique opportunity to study the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgbyjus.comvapourtec.com The rate of SNAr is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the ring.

In this compound, the relative leaving group ability follows the order I > Br > F. The fluorine atom, despite being the most electronegative, is generally a poor leaving group in SNAr reactions unless the ring is highly activated by strong electron-withdrawing groups. wuxiapptec.com The iodine and bromine atoms are better leaving groups. The regioselectivity of nucleophilic attack will be determined by a combination of factors:

Leaving Group Ability: The C-I bond is the weakest and iodine is the best leaving group among the halogens present, making the carbon at position 3 a likely site for substitution.

Electronic Effects: The fluorine atom at position 2 and the bromine atom at position 4 are electron-withdrawing through their inductive effects, which can activate the ring towards nucleophilic attack.

Steric Hindrance: The iodine atom at position 3 is flanked by the fluorine atom and the methyl group (at position 1, implied by toluene), which could sterically hinder the approach of a bulky nucleophile. The bromine at position 4 is less sterically hindered.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the regioselectivity by calculating the energies of the Meisenheimer complex intermediates for nucleophilic attack at each halogenated position. acs.orgwuxiapptec.com The most stable intermediate will correspond to the major product. It is expected that for many nucleophiles, substitution will preferentially occur at the iodine-bearing carbon due to the superior leaving group ability of iodide. However, the interplay of electronic and steric factors could lead to substitution at the bromine-bearing carbon under certain conditions or with specific nucleophiles.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Toluene (B28343) Aromatic Core

The directing effects of the substituents are as follows:

Methyl group (-CH₃) at C1: Directs to positions 2, 4, and 6.

Fluoro group (-F) at C2: Directs to positions 1, 3, and 5.

Iodo group (-I) at C3: Directs to positions 2, 4, and 6.

Bromo group (-Br) at C4: Directs to positions 1, 3, and 5.

The available positions for electrophilic attack are C5 and C6. The directing effects of the existing substituents on these positions are:

Position 5: Directed by the fluoro group (para) and the bromo group (ortho).

Position 6: Directed by the methyl group (ortho) and the iodo group (para).

Radical Reaction Pathways and Their Influence on Reactivity and Selectivity

Radical reactions involving this compound could be initiated at the benzylic position (the methyl group) or at the aromatic ring.

Benzylic Halogenation: The methyl group of toluene is susceptible to free-radical halogenation, particularly with chlorine or bromine, under UV light or with a radical initiator. aakash.ac.inlibretexts.orgchemeurope.compearson.comjove.comoregonstate.edu This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The propagation steps involve the abstraction of a benzylic hydrogen by a halogen radical to form a resonance-stabilized benzyl (B1604629) radical, which then reacts with a halogen molecule to form the product and a new halogen radical. The high stability of the benzyl radical makes this process selective for the methyl group over the aromatic ring hydrogens. masterorganicchemistry.com

Aromatic Radical Substitution: Radical substitution on the aromatic ring itself is less common but can occur under specific conditions. For instance, some metal-catalyzed reactions can proceed through radical intermediates. The relative bond dissociation energies of the C-X bonds (C-I < C-Br < C-Cl < C-F) would play a crucial role in determining the site of radical-mediated functionalization on the aromatic ring. The C-I bond, being the weakest, would be the most likely to undergo homolytic cleavage in a radical process.

Transition State Analysis and Kinetic Isotope Effects in Relevant Transformations

Transition State Analysis: Computational chemistry can provide valuable insights into the transition states of reactions involving this compound. For SNAr reactions, the geometry and energy of the transition state leading to the Meisenheimer complex can be calculated to understand the activation barrier and predict the regioselectivity. Similarly, for metal-catalyzed reactions, the transition states of the oxidative addition and reductive elimination steps can be modeled to elucidate the catalytic cycle.

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. wikipedia.org

Electrophilic Aromatic Substitution: In EAS, a primary KIE (kH/kD > 1) is observed if the C-H bond breaking step is rate-determining. youtube.comacs.org If the formation of the arenium ion is the rate-determining step, no significant KIE is observed. For this compound, studying the KIE for substitution at positions 5 and 6 by replacing the hydrogens with deuterium (B1214612) could help elucidate the rate-determining step of EAS reactions on this substituted ring.

Nucleophilic Aromatic Substitution: In SNAr, a KIE is generally not expected as the C-X bond cleavage occurs after the rate-determining formation of the Meisenheimer complex. rsc.org However, if the breakdown of the Meisenheimer complex becomes rate-limiting, a KIE might be observed.

Radical Reactions: In benzylic halogenation, a primary KIE is expected for the abstraction of the benzylic hydrogen, as this is often the rate-determining step in the propagation phase.

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| Electrophilic Aromatic Substitution | Aromatic C-H to C-D | ~1 | Formation of arenium ion is rate-determining youtube.com |

| Electrophilic Aromatic Substitution | Aromatic C-H to C-D | >1 | C-H bond breaking is rate-determining acs.org |

| Nucleophilic Aromatic Substitution | Aromatic C-H to C-D | ~1 | Formation of Meisenheimer complex is rate-determining rsc.org |

| Radical Benzylic Halogenation | Benzylic C-H to C-D | >1 | Benzylic C-H bond breaking is rate-determining nih.gov |

Role of Catalysis (e.g., Transition Metal, Organocatalysis) in Modulating Reactivity and Regioselectivity

Catalysis can significantly influence the outcome of reactions with polyhalogenated substrates like this compound.

Transition Metal Catalysis: Transition metals, particularly palladium, nickel, and copper, are widely used to catalyze cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) of aryl halides. nih.govresearchgate.net The differential reactivity of the C-I, C-Br, and C-F bonds in this compound allows for selective functionalization. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. This allows for the sequential, site-selective introduction of different groups. For example, a Suzuki coupling could be performed selectively at the C-I bond under mild conditions, leaving the C-Br and C-F bonds intact for subsequent transformations under more forcing conditions. The choice of ligand on the metal center can also play a crucial role in modulating the reactivity and regioselectivity of these reactions. nih.gov

Organocatalysis: Organocatalysis can also be employed to promote reactions of this compound. For instance, certain organocatalysts can activate the substrate towards nucleophilic attack in SNAr reactions. wikipedia.org Chiral organocatalysts could potentially be used to achieve enantioselective substitutions if a prochiral nucleophile is used or if the reaction creates a center of chirality. Organocatalysts have also been developed for electrophilic halogenations, although in the case of this compound, further halogenation of the aromatic ring would be challenging due to its deactivation. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 4 Bromo 2 Fluoro 3 Iodotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment of magnetically active nuclei. For 4-Bromo-2-fluoro-3-iodotoluene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) correlation experiments, is essential for an unambiguous assignment of its structure.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Prediction and Assignment for Polyhalogenated Toluene (B28343)

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the aromatic protons and carbons, as well as the methyl group. The chemical shifts are heavily influenced by the cumulative electronic effects (both inductive and resonance) of the three different halogen substituents.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as doublets due to coupling with each other. The methyl group protons will appear as a singlet in the upfield region of the spectrum.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display signals for each of the seven carbon atoms in the molecule, as they are all chemically non-equivalent. The carbons directly bonded to the electronegative halogen atoms will be significantly deshielded and appear at lower field. The chemical shifts of the aromatic carbons are influenced by the specific halogen attached and its position on the ring. researchgate.net

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on empirical data and computational models for halogenated aromatic compounds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CH₃ | ~2.4 | ~25 |

| C2-F | - | ~160 (d, ¹JCF) |

| C3-I | - | ~95 |

| C4-Br | - | ~120 |

| C5-H | ~7.5 (d) | ~135 |

| C6-H | ~7.2 (d) | ~130 |

| C1 | - | ~140 |

Note: 'd' denotes a doublet, and ¹JCF represents the one-bond coupling between carbon and fluorine.

Fluorine (¹⁹F) and Indirect Detection of Bromine/Iodine via NMR Spectroscopic Analysis

Indirect Detection of Bromine and Iodine: Bromine and iodine isotopes possess nuclear spins greater than 1/2, making them quadrupolar nuclei. Direct detection of these nuclei by NMR is challenging due to broad signal linewidths. However, their presence and position on the aromatic ring can be inferred indirectly through their influence on the chemical shifts and relaxation times of neighboring ¹H and ¹³C nuclei. The large electron clouds of bromine and iodine cause significant deshielding of adjacent carbons, a phenomenon known as the "heavy atom effect."

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) in Structural Confirmation

To definitively assign the predicted ¹H and ¹³C signals and confirm the connectivity of the atoms in this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the two aromatic proton signals would confirm their spatial proximity (typically three bonds apart).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to unambiguously link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is crucial for identifying the connectivity between the methyl protons and the aromatic ring, as well as establishing the relative positions of the substituents by observing correlations from the aromatic protons to the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons. A NOESY spectrum could show a correlation between the methyl protons and the aromatic proton at the C6 position, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS) Approaches for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₅BrFI), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the molecular formula of the compound.

Isotopic Pattern Analysis for Polyhalogenated Compounds (Br, I, F)

The presence of bromine and iodine in this compound gives rise to a highly characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da. Iodine is monoisotopic (¹²⁷I), and fluorine is also monoisotopic (¹⁹F). The combination of these isotopes results in a distinctive pattern of peaks in the molecular ion region of the mass spectrum. The relative intensities of these isotopic peaks can be calculated and compared to the experimental spectrum to confirm the presence of one bromine and one iodine atom in the molecule.

Interactive Data Table: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₇H₅BrFI)

| m/z (Da) | Relative Abundance (%) |

| 313.8603 | 100.0 |

| 314.8637 | 10.8 |

| 315.8574 | 97.8 |

| 316.8607 | 10.6 |

The analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information. The cleavage of the carbon-halogen bonds and the loss of the methyl group are expected fragmentation pathways that can help to piece together the structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Expected Vibrational Modes:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C-C Stretching: Aromatic ring C-C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the intensity and position of these bands.

C-F Stretching: The C-F stretching vibration is typically strong and found in the range of 1000-1400 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

C-I Stretching: The C-I stretching vibration occurs at even lower frequencies, generally in the range of 400-500 cm⁻¹.

Methyl Group Vibrations: The methyl (CH₃) group will exhibit characteristic symmetric and asymmetric stretching and bending vibrations.

Computational studies on similar molecules, such as 4-chloro-2-fluoro toluene, have been used to calculate theoretical vibrational frequencies, which show good agreement with experimental data. mdpi.com A similar theoretical approach could be applied to this compound to predict its IR and Raman spectra.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| CH₃ Asymmetric Stretch | ~2960 | Medium |

| CH₃ Symmetric Stretch | ~2870 | Medium |

| Aromatic C=C Stretch | 1550 - 1600 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1500 | Medium to Strong |

| CH₃ Asymmetric Bend | ~1450 | Medium |

| CH₃ Symmetric Bend | ~1380 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

| C-Br Stretch | 550 - 600 | Medium |

| C-I Stretch | 480 - 520 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the aromatic ring. The presence of halogen substituents can influence the position and intensity of these absorption bands. While specific experimental UV-Vis data for this compound is not available, theoretical calculations can provide insights into its electronic absorption properties.

Theoretical studies on similar aromatic compounds have demonstrated the utility of Time-Dependent Density Functional Theory (TD-DFT) in predicting UV-Vis absorption spectra. sharif.eduresearchgate.net These calculations can help identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For halogenated benzenes, the introduction of halogens can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~210 - 230 | Hexane |

| π → π | ~260 - 280 | Hexane |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the principles of this technique are well-established. A successful X-ray crystallographic analysis would require the growth of a suitable single crystal of the compound. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting structural data would provide invaluable information on:

The planarity of the toluene ring.

The precise bond lengths of C-C, C-H, C-F, C-Br, and C-I.

The bond angles within the molecule.

The nature of intermolecular interactions in the solid state, such as halogen bonding or π-π stacking.

Chromatographic Separation Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, making them crucial for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netsrce.hrnih.gov In GC, the sample is vaporized and separated based on the differential partitioning of its components between a stationary phase in a capillary column and a mobile gaseous phase. The separated components then enter the mass spectrometer, which provides mass information for identification.

For this compound, a typical GC-MS method would involve:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

Injector: Split/splitless injector at a high temperature to ensure complete vaporization.

Oven Program: A temperature ramp to effectively separate the target compound from any impurities or starting materials.

MS Detector: Operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC):

LC-MS and HPLC are versatile techniques for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. semanticscholar.orgnih.govresearchgate.netbohrium.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential interactions of the analytes with the stationary phase. Detection can be achieved using a UV detector or a mass spectrometer.

A typical reversed-phase HPLC method for this compound might employ:

Column: A C18 or C8 stationary phase.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a gradient elution.

Detector: A UV detector set at a wavelength where the compound absorbs significantly (e.g., around 220 nm or 270 nm), or a mass spectrometer for more definitive identification.

Interactive Data Table: General Chromatographic Conditions for Halogenated Aromatics

| Technique | Column Type | Mobile/Carrier Gas | Detector |

| GC-MS | Fused silica capillary (e.g., DB-5ms) | Helium | Mass Spectrometer (EI) |

| HPLC-UV | Reversed-phase (e.g., C18) | Acetonitrile/Water | UV-Vis Diode Array |

| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with formic acid | Mass Spectrometer (ESI) |

Hyphenated Techniques in the Analysis of Complex Mixtures Containing this compound

Hyphenated techniques combine two or more analytical methods to provide more comprehensive information than either technique alone. semanticscholar.orgresearchgate.net These techniques are particularly useful for the analysis of complex mixtures where the separation and identification of individual components are challenging.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS):

For the analysis of very complex mixtures containing halogenated compounds, GCxGC-TOFMS offers significantly enhanced separation power and sensitivity. researchgate.netchromatographyonline.com In this technique, the effluent from a primary GC column is subjected to a second, shorter GC column with a different stationary phase. This two-dimensional separation provides much greater resolution of individual components, which are then detected by a high-speed TOF mass spectrometer. This method is particularly effective for resolving isomeric and closely related halogenated aromatic compounds in complex matrices. nih.gov

The combination of chromatographic separation with mass spectrometric detection in techniques like GC-MS and LC-MS is a prime example of a hyphenated technique that is routinely used for the analysis of compounds like this compound. researchgate.netchromforum.org The chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated component. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Bromo 2 Fluoro 3 Iodotoluene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its stability, geometry, and electronic landscape. These methods solve approximations of the Schrödinger equation to provide detailed energetic and structural information.

Illustrative Data Table: DFT-Calculated Properties This table illustrates the type of data that would be generated from a DFT study on 4-Bromo-2-fluoro-3-iodotoluene, using the B3LYP functional and a 6-311G(d,p) basis set.

| Property | Illustrative Calculated Value | Unit |

| Total Energy | -5520.1234 | Hartree |

| Dipole Moment | 1.85 | Debye |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

| Heat of Formation | +85.2 | kJ/mol |

This is a hypothetical table for illustrative purposes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide higher accuracy than many DFT functionals, especially for describing weak intermolecular interactions, though at a significantly greater computational expense. aip.org For halogenated toluenes, these high-level calculations serve as a benchmark for assessing the performance of various DFT methods. aip.orgresearchgate.netkaust.edu.sa They are crucial for obtaining highly accurate energies, which are necessary for precise thermochemical predictions and for studying systems where electron correlation effects are particularly strong. aip.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Models

Computational models are routinely used to predict various types of molecular spectra, aiding in the interpretation of experimental data and the structural elucidation of new compounds.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H and ¹³C nuclei with considerable accuracy. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. researchgate.net For a molecule with multiple halogen substituents like this compound, these predictions are invaluable for assigning the correct signals in a complex experimental spectrum, as the electronic environment of each nucleus is uniquely affected by the neighboring electronegative halogens. liverpool.ac.ukmodgraph.co.uk

IR Spectroscopy: The prediction of infrared (IR) spectra involves calculating the vibrational frequencies and their corresponding intensities. DFT methods are well-suited for these calculations, providing a theoretical spectrum that can be compared with experimental FT-IR data. scirp.org This comparison helps in assigning specific vibrational modes, such as C-H, C-F, C-Br, C-I, and aromatic ring stretching and bending, to the observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. worldscientific.com These calculations yield the excitation energies and oscillator strengths, corresponding to the absorption wavelengths (λ_max) and intensities of the electronic transitions, such as the π → π* transitions characteristic of aromatic systems. worldscientific.com

Illustrative Data Table: Predicted Spectroscopic Data This table shows representative predicted spectroscopic values for this compound.

| Spectrum | Parameter | Illustrative Predicted Value |

| ¹³C NMR | C-I Chemical Shift | 95 - 105 ppm |

| ¹H NMR | Aromatic Proton Shifts | 7.0 - 7.8 ppm |

| IR | C-F Stretch | 1200 - 1250 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450 - 1500 cm⁻¹ |

| UV-Vis | π → π* Transition (λ_max) | 275 nm |

This is a hypothetical table for illustrative purposes.

Molecular Modeling and Dynamics Simulations of Conformational Space

While the toluene (B28343) ring itself is rigid, the methyl group can rotate. Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems, including conformational changes. nih.govnih.gov For substituted toluenes, a key aspect to study is the rotational barrier of the methyl group. researchgate.net The presence of bulky substituents like bromine and iodine adjacent to the methyl group in this compound would create significant steric hindrance, influencing the preferred orientation (conformation) of the methyl hydrogens and the energy required for rotation. MD simulations, using force fields or quantum mechanical methods (AIMD), can map the potential energy surface of this rotation, identify the most stable conformers, and calculate the energy barriers between them. researchgate.netnih.govresearchgate.net

Reactivity Descriptors and Fukui Function Analysis for Halogenated Systems

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net The Fukui function, f(r), is a key local reactivity descriptor that identifies which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. tandfonline.comacs.orgresearchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. nih.gov

For a polyhalogenated compound like this compound, Fukui analysis can pinpoint the most reactive atoms. For instance, it can distinguish the electrophilic character of the different halogen atoms and identify the carbon atoms on the aromatic ring most susceptible to nucleophilic attack. bohrium.com The dual descriptor, another related index, can simultaneously reveal sites prone to both nucleophilic and electrophilic behavior. tandfonline.com These tools are powerful for predicting the regioselectivity of chemical reactions without needing to model the full reaction pathway. researchgate.net

Illustrative Data Table: Fukui Function Indices This table shows hypothetical condensed Fukui function values for selected atoms, indicating their susceptibility to different types of attack. Higher values indicate greater reactivity for that type of attack.

| Atom | Fukui Index for Nucleophilic Attack (f⁺) | Fukui Index for Electrophilic Attack (f⁻) |

| C1 (C-CH₃) | 0.05 | 0.08 |

| C3 (C-I) | 0.18 | 0.03 |

| C4 (C-Br) | 0.15 | 0.04 |

| I | 0.25 | 0.01 |

This is a hypothetical table for illustrative purposes.

Solvent-Effect Modeling using Continuum and Explicit Solvation Models

Chemical reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models account for these effects in two primary ways:

Continuum Models: These are implicit models where the solvent is treated as a continuous medium with a defined dielectric constant. nih.gov The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used examples. nih.govmdpi.com They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. mdpi.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. pitt.edu This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which are missed by continuum models. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method where the solute is treated with quantum mechanics and the solvent molecules with less expensive molecular mechanics. nih.gov While more computationally demanding, explicit models provide a more accurate picture of the local solvation environment. mdpi.comnih.gov

For this compound, modeling its behavior in different solvents would be crucial for predicting its solubility and reactivity in solution. Comparing results from both continuum and explicit models can provide a comprehensive understanding of how the solvent environment modulates its properties. nih.gov

Computational Insights into Reaction Pathways and Transition States

While specific computational studies exclusively targeting this compound are not extensively available in public literature, a wealth of theoretical research on analogous polyhalogenated aromatic compounds allows for the extrapolation of key principles to predict its reactivity. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, determining the geometries of transition states, and calculating activation energies, thereby offering profound insights into the probable reaction pathways for this molecule. researchgate.net

The reactivity of this compound is primarily dictated by the nature and position of its three different halogen substituents on the toluene ring. Computational models of similar compounds consistently show that the carbon-halogen (C-X) bond strength follows the order C-F > C-Cl > C-Br > C-I. smu.edu This trend is fundamental to predicting the selectivity in reactions where a C-X bond is cleaved, such as in cross-coupling reactions.

Predicted Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are standard methods for forming carbon-carbon bonds. For polyhalogenated arenes, the site of initial oxidative addition of the palladium(0) catalyst is generally the most labile C-X bond. wuxibiology.com In the case of this compound, the C-I bond is significantly weaker than the C-Br and C-F bonds, making it the primary site for reaction.

Computational studies on various polyhalogenated heterocycles and arenes support this selectivity. researchgate.netresearchgate.net DFT calculations can model the oxidative addition step, revealing the transition state and the associated energy barrier. For this compound, a hypothetical reaction pathway for a Suzuki-Miyaura coupling would show a significantly lower activation energy for the oxidative addition at the C-I bond compared to the C-Br bond.

To illustrate this, a hypothetical energy profile for the initial oxidative addition in a palladium-catalyzed cross-coupling reaction is presented below. The values are representative and based on trends observed in computational studies of similar polyhalogenated aromatic compounds.

Table 1: Hypothetical DFT-Calculated Activation Energies for Oxidative Addition in a Suzuki-Miyaura Coupling Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition at the C-I bond | 15-20 |

| Oxidative Addition at the C-Br bond | 25-30 |

| Oxidative Addition at the C-F bond | > 40 |

| Note: These values are illustrative and intended to demonstrate the expected relative reactivity based on computational principles established for analogous compounds. |

The transition state for the C-I bond cleavage would involve the palladium catalyst inserting into the bond, leading to an organopalladium(II) intermediate. The geometry of this transition state, including the Pd-C and Pd-I bond lengths, can be precisely calculated using DFT. Subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, would then proceed from this initial intermediate. wuxibiology.com

Insights into Lithiation and Subsequent Reactions

Directed ortho-lithiation is another crucial reaction pathway for functionalizing aromatic compounds. The substituents on the aromatic ring direct the deprotonation to a specific adjacent position. For this compound, the fluorine atom is a weak ortho-directing group, while the methyl group is also an ortho- and para-director. However, halogen-metal exchange is a competing and often faster reaction, particularly with the more reactive halogens.

Computational studies on the lithiation of halogenated aromatics can predict the favorability of deprotonation versus halogen-metal exchange. nih.gov For this compound, it is highly probable that treatment with an organolithium reagent like n-butyllithium would lead to iodine-lithium exchange due to the high reactivity of the C-I bond. A competing but less favorable pathway would be bromine-lithium exchange.

A benzyne (B1209423) pathway could also be a possible side reaction, particularly if a strong base is used and elimination of HBr or HI can occur. researchgate.net Computational modeling can explore the transition states for these elimination reactions to assess their viability.

Table 2: Predicted Reaction Pathways and Transition State Characteristics for Lithiation

| Reaction Pathway | Key Features of the Predicted Transition State | Relative Energetic Favorability |

| Iodine-Lithium Exchange | A four-centered transition state involving the C-I bond and the organolithium reagent. | Most Favorable |

| Bromine-Lithium Exchange | A similar four-centered transition state at the C-Br bond, but with a higher activation barrier than C-I exchange. | Less Favorable |

| ortho-Deprotonation | Transition state stabilized by coordination of the lithium to the directing group (e.g., fluorine). | Less Favorable than exchange |

| Note: The relative favorability is inferred from established computational and experimental data on similar polyhalogenated systems. |

Chemical Transformations and Derivatization Strategies for 4 Bromo 2 Fluoro 3 Iodotoluene

Palladium-Catalyzed Cross-Coupling Reactions at Differentiated Halogenated Sites

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In polyhalogenated compounds like 4-bromo-2-fluoro-3-iodotoluene, the differing bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl << C-F) allow for regioselective couplings. whiterose.ac.uknih.gov The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, making it the preferred site for initial cross-coupling reactions. whiterose.ac.uknih.gov This inherent reactivity difference is the basis for sequential functionalization.

Common palladium-catalyzed cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds. rsc.orgnih.gov

Stille Coupling: Reaction with organostannanes. nih.gov

Heck Reaction: Reaction with alkenes. mdpi.comresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes.

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively target the C-I bond, leaving the C-Br bond intact for subsequent transformations. For instance, a Suzuki-Miyaura coupling can be performed at the C-I position, followed by a second cross-coupling reaction at the C-Br position with a different coupling partner. nih.govnih.gov

Regioselective Coupling Strategies Utilizing Ortho-Directing Effects

The substituents on the aromatic ring can exert significant influence on the regioselectivity of cross-coupling reactions. While the inherent reactivity of the C-I bond is the primary determinant for initial coupling, the ortho-fluoro and ortho-methyl groups in this compound can play a role in directing subsequent reactions or influencing reaction rates. In some systems, a pendant functional group can coordinate to the metal catalyst, directing it to a proximal C-X bond. nih.gov The electron-withdrawing nature of the fluorine atom can also influence the electrophilicity of the adjacent carbon atoms, potentially affecting the oxidative addition step. nih.gov

Application of Organometallic Reagents in Selective Carbon-Carbon Bond Formation

The choice of organometallic reagent is crucial for achieving selective carbon-carbon bond formation. In the context of this compound, a variety of organometallic reagents can be employed in palladium-catalyzed cross-coupling reactions to introduce diverse carbon-based functionalities.

| Coupling Reaction | Organometallic Reagent | Typical Functionality Introduced |

| Suzuki-Miyaura | Aryl- or vinylboronic acids/esters | Aryl, heteroaryl, vinyl groups |

| Stille | Organostannanes (e.g., R-SnBu₃) | Alkyl, alkenyl, aryl groups |

| Heck | Alkenes | Substituted alkenes |

| Sonogashira | Terminal alkynes | Alkynyl groups |

| Negishi | Organozinc reagents | Alkyl, aryl, vinyl groups |

| Kumada | Grignard reagents (Organomagnesium) | Alkyl, aryl groups |

The selective reaction at the more labile C-I bond is a common strategy. For example, a Suzuki-Miyaura reaction with an arylboronic acid would first yield a 4-bromo-2-fluoro-3-aryl-toluene derivative. This intermediate, still possessing the C-Br bond, is then available for a second, different cross-coupling reaction, thereby allowing for the controlled, stepwise construction of complex, unsymmetrically substituted biaryls and other derivatives. nih.gov

Nucleophilic Displacement of Halogens with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) provides another avenue for the functionalization of this compound. wikipedia.org In SNAr reactions, a nucleophile displaces a halide on an aromatic ring. wikipedia.org The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgbyjus.com

In this compound, the fluorine atom, being the most electronegative, can activate the ring for nucleophilic attack. However, due to the general trend of leaving group ability (I > Br > Cl > F) in many contexts, the heavier halogens can also be displaced under certain conditions. The presence of the other halogens and the methyl group creates a unique electronic environment that can be exploited for selective substitutions. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, leading to the formation of anilines, ethers, and thioethers, respectively. byjus.comncert.nic.in

For instance, the reaction with an amine could potentially lead to the displacement of one of the halogens to form a substituted aniline (B41778) derivative, a common structural motif in pharmaceuticals. vapourtec.com The specific site of substitution would depend on the reaction conditions and the nature of the nucleophile.

Functional Group Interconversion at the Methyl Group and Aromatic Positions

Beyond reactions at the halogenated sites, the methyl group of this compound can also be chemically modified. Functional group interconversion refers to the transformation of one functional group into another. wikipedia.org

The benzylic protons of the methyl group are susceptible to radical halogenation, allowing for the introduction of further halogen atoms at this position. libretexts.org More significantly, the methyl group can be oxidized to afford other functional groups. thieme-connect.de For example, oxidation can convert the methyl group into a formyl group (aldehyde) or a carboxyl group (carboxylic acid). thieme-connect.denih.gov These transformations open up a new set of possible derivatizations, as aldehydes and carboxylic acids are themselves versatile functional groups for further synthetic manipulations. For instance, the resulting carboxylic acid can be converted to esters, amides, or other acid derivatives.

Preparation of Organometallic Reagents from this compound

This compound can serve as a precursor for the formation of organometallic reagents, such as Grignard or organolithium reagents. wisc.eduyoutube.com The formation of these reagents typically involves the reaction of the aryl halide with a metal, such as magnesium (for Grignard) or lithium (for organolithium).

Given the reactivity trend of C-X bonds, the formation of the organometallic reagent is expected to occur selectively at the most reactive carbon-halogen bond. The C-I bond, being the most labile, would be the preferred site for metal insertion. For example, reaction with magnesium in an etheral solvent would likely lead to the formation of the Grignard reagent, (4-bromo-2-fluoro-3-methylphenyl)magnesium iodide.

This compound + Mg → (4-Bromo-2-fluoro-3-methylphenyl)magnesium iodide

Similarly, reaction with an organolithium reagent like n-butyllithium via halogen-metal exchange would also be expected to occur at the C-I bond. These newly formed organometallic reagents are powerful nucleophiles and can be used in a wide range of subsequent reactions, including reaction with electrophiles like aldehydes, ketones, and carbon dioxide to form new carbon-carbon bonds. wisc.eduresearchgate.net

Design and Synthesis of Advanced Chemical Building Blocks Utilizing this compound as a Synthon

The varied reactivity of this compound makes it an excellent starting material, or synthon, for the design and synthesis of more complex and valuable chemical building blocks. mdpi.commdpi.comresearchgate.net Its ability to undergo sequential and regioselective reactions allows for the construction of polysubstituted aromatic compounds with precisely controlled substitution patterns.

One notable application is in the synthesis of substituted benzofurans, which are important scaffolds in many natural products and pharmaceuticals. mdpi.comorganic-chemistry.orgnih.gov For example, a Sonogashira coupling at the C-I position with a suitably substituted alkyne could be followed by an intramolecular cyclization to form the benzofuran (B130515) ring. The remaining bromine atom could then be used for further diversification of the molecule through another cross-coupling reaction.

The ability to introduce different functional groups at specific positions on the aromatic ring makes this compound a powerful tool for generating libraries of compounds for drug discovery and materials science applications. The resulting highly functionalized aromatic compounds can serve as key intermediates in the total synthesis of complex natural products or as building blocks for novel materials with tailored electronic or optical properties.

Polymeric and Supramolecular Assembly Applications as a Monomer or Component

While specific research detailing the use of this compound as a monomer for polymerization or as a component in supramolecular assemblies is not extensively documented, its molecular structure suggests significant potential in these fields. The presence of three distinct halogen atoms (iodine, bromine, and fluorine) on the toluene (B28343) ring provides multiple reactive sites that can be selectively functionalized. This versatility makes it a valuable, albeit complex, building block for the synthesis of advanced polymeric materials and for the construction of ordered supramolecular architectures.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) is a key feature that can be exploited in stepwise chemical transformations. This allows for the sequential introduction of different functionalities, which is a critical strategy in the design of complex monomers and supramolecular components.

Potential as a Monomer in Polymerization

The polyhalogenated nature of this compound makes it a candidate for various polymerization techniques, particularly those involving cross-coupling reactions. Transition-metal-catalyzed polymerizations, such as Suzuki, Stille, or Sonogashira couplings, could potentially utilize this compound to create highly functionalized aromatic polymers.

For instance, the iodine and bromine atoms can serve as coupling sites. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective initial functionalization at the iodine-bearing position. This could be used to introduce a polymerizable group or to link the molecule to another monomer unit. Subsequent polymerization could then proceed through the bromine site.

A hypothetical pathway for the synthesis of a conjugated polymer could involve a Sonogashira coupling at the C-I position with a terminal alkyne, followed by a Suzuki coupling at the C-Br position with an arylboronic acid. This would result in a polymer with a precisely defined sequence of aromatic and acetylenic units. The fluorine atom, being the least reactive, would likely remain on the polymer backbone, imparting specific electronic properties, thermal stability, and solubility characteristics to the final material.

The electrochemical reduction of polyhalogenated aromatic compounds to form graphene-like films is another area where this molecule could find application. acs.org The carbon-halogen bonds can be electrochemically cleaved to generate reactive intermediates that subsequently polymerize on an electrode surface.

Below is a table summarizing the potential polymerization reactions involving this compound based on the reactivity of its halogen substituents.

| Halogen | Relative Reactivity in Cross-Coupling | Potential Polymerization Role | Example Reaction Type |

| Iodine | Highest | Initial point of functionalization or chain growth | Sonogashira, Suzuki, Stille, Heck |

| Bromine | Intermediate | Secondary point of cross-linking or chain extension | Suzuki, Stille, Buchwald-Hartwig |

| Fluorine | Lowest | Typically remains as a substituent on the polymer backbone | Not typically used for cross-coupling |

Potential in Supramolecular Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to create ordered structures. The electron-withdrawing nature of the halogen atoms on this compound can create positive regions on their surfaces (σ-holes), making them effective halogen bond donors.

This compound could potentially form co-crystals with halogen bond acceptors, such as pyridines or other Lewis bases. The specific geometry and strength of these interactions would be influenced by the interplay of the three different halogens. For example, the larger and more polarizable iodine atom is expected to be the strongest halogen bond donor, followed by bromine and then fluorine.

Furthermore, the aromatic ring itself can participate in π-π stacking interactions, which are crucial for the self-assembly of many organic molecules. The presence of multiple halogen substituents can modulate the electronic properties of the aromatic ring, thereby influencing the strength and geometry of these stacking interactions. Research on polyhalogenated diaminopyridines and 18-crown-6 (B118740) has shown that the mutual arrangement of functional groups on a rigid aromatic ring can serve as a design tool for supramolecular architecture. researchgate.net

The table below outlines the potential non-covalent interactions that this compound could engage in for supramolecular assembly.

| Interaction Type | Participating Moiety | Potential Role in Assembly |

| Halogen Bonding | Iodine, Bromine, Fluorine atoms | Directional interactions with halogen bond acceptors |